Tenuifolin

Catalog No.
S652850
CAS No.
20183-47-5
M.F
C36H56O12
M. Wt
680.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tenuifolin

CAS Number

20183-47-5

Product Name

Tenuifolin

IUPAC Name

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid

Molecular Formula

C36H56O12

Molecular Weight

680.8 g/mol

InChI

InChI=1S/C36H56O12/c1-31(2)10-11-35(30(45)46)12-13-36(17-38)18(19(35)14-31)6-7-22-32(3)15-20(39)27(34(5,29(43)44)23(32)8-9-33(22,36)4)48-28-26(42)25(41)24(40)21(16-37)47-28/h6,19-28,37-42H,7-17H2,1-5H3,(H,43,44)(H,45,46)/t19-,20-,21+,22+,23+,24+,25-,26+,27-,28-,32+,33+,34-,35-,36-/m0/s1

InChI Key

DBJLNNAUDGIUAE-YGIRLYIESA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)CO)C(=O)O)C

Synonyms

Tenuifoline; 3β-(β-D-glucopyranosyloxy)-2β,27-dihydroxy-olean-12-ene-23,28-dioic Acid;β-D-2β,3β,27-Trihydroxyolean-12-ene-23,28-dioic acid-3-glucopyranoside;Presenegenin-3-O-glucoside;

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)CO)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C

Tenuifolin is a flavone found in various plants, including Holzknechtia lanceolata, Carthamus tinctorius (safflower), and Scutellaria baicalensis (Chinese skullcap) []. Research suggests tenuifolin may possess a variety of properties with potential applications in scientific studies. Here's a closer look at some key areas of investigation:

Neuroprotective Effects

Studies have explored tenuifolin's potential role in neurodegenerative diseases like Alzheimer's disease. In vitro and in vivo models suggest tenuifolin may help reduce the formation of amyloid beta plaques, a hallmark of Alzheimer's disease [, ]. Additionally, research indicates tenuifolin may protect neurons from damage caused by oxidative stress, a contributing factor in neurodegeneration [].

Anti-inflammatory and Immunomodulatory Effects

Research suggests tenuifolin may possess anti-inflammatory and immunomodulatory properties. Studies indicate tenuifolin may suppress the activity of inflammatory pathways and cytokine production, potentially offering benefits in inflammatory conditions [, ].

Anticancer Properties

Studies have investigated tenuifolin's potential role in cancer. In vitro research suggests tenuifolin may exhibit anti-cancer properties by inducing cell death in cancer cells and suppressing their proliferation [, ]. However, further investigation is needed to understand its potential application in cancer treatment.

Tenuifolin is a natural compound primarily extracted from the roots of Polygala tenuifolia, a plant used in traditional Chinese medicine for various therapeutic purposes. It is classified as a saponin, characterized by its complex glycosidic structure, which contributes to its biological activities. The molecular formula of tenuifolin is C₃₆H₅₆O₁₂, with a molecular weight of 680.37 g/mol .

, particularly hydrolysis, which can convert it into simpler saponins. For instance, during the extraction process from Polygala tenuifolia, an alkaline hydrolysis step is often employed to break down polygalic acid into its active form, tenuifolin. This process significantly alters its properties, including reducing toxicity and enhancing its pharmacological effects .

Tenuifolin exhibits a variety of biological activities, making it a compound of interest in pharmacological research:

  • Neuroprotective Effects: Tenuifolin has been shown to protect neuronal cells from damage induced by amyloid-beta oligomers, which are implicated in Alzheimer's disease. It reduces neuroinflammation and oxidative stress by modulating the nuclear factor-kappa B signaling pathway .
  • Cognitive Enhancement: Studies indicate that tenuifolin can improve learning and memory deficits in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent for cognitive disorders .
  • Sleep-Inducing Properties: Tenuifolin has demonstrated significant sleep-enhancing effects in animal studies, likely mediated through GABAergic systems and the inhibition of noradrenergic activity .

The synthesis of tenuifolin can be achieved through various methods:

  • Extraction from Natural Sources: The most common method involves extracting the compound from dried roots of Polygala tenuifolia using ethanol or other solvents. This method includes steps like refluxing the plant material with ethanol, alkaline hydrolysis, and recrystallization to obtain pure tenuifolin .
  • Total Synthesis: Various synthetic approaches have been developed:
    • An intramolecular Nicholas reaction has been utilized to construct the compound through cyclization reactions involving propargyldicobalt cations with electron-rich arenes .
    • Another method involves PIFA-mediated oxidative biaryl coupling to achieve total synthesis in a series of linear steps .

Tenuifolin's applications are primarily found in the fields of medicine and pharmacology:

  • Cognitive Disorders: Due to its neuroprotective properties, it is being explored for potential use in treating Alzheimer's disease and other cognitive impairments.
  • Sleep Disorders: Its sleep-enhancing effects suggest possible applications in managing insomnia and related conditions.
  • Traditional Medicine: Tenuifolin continues to be utilized in traditional Chinese medicine for promoting mental clarity and tranquility.

Research has focused on the interactions of tenuifolin with various biological systems:

  • Cellular Interactions: Studies indicate that tenuifolin interacts with microglial cells, inhibiting inflammatory responses and oxidative stress markers such as tumor necrosis factor-alpha and interleukin-6 .
  • Neurotransmitter Modulation: It influences neurotransmitter levels, particularly GABA and noradrenaline, which are crucial for sleep regulation and anxiety management .

Several compounds share structural or functional similarities with tenuifolin. Here are some notable examples:

Compound NameSourceSimilarity to TenuifolinUnique Features
Polygala saponinsPolygala tenuifoliaBoth are extracted from the same plantVarying degrees of potency and bioactivity
GinsenosidesPanax ginsengBoth are saponins with neuroprotective effectsGinsenosides also exhibit anti-fatigue effects
Oleanolic acidVarious plantsStructural similarity as triterpenoidsKnown for anti-inflammatory properties

Tenuifolin stands out due to its specific neuroprotective effects against Alzheimer's-related pathology and its unique sleep-enhancing properties, distinguishing it from other similar compounds that may not exhibit these particular benefits.

XLogP3

2.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

680.37717722 g/mol

Monoisotopic Mass

680.37717722 g/mol

Heavy Atom Count

48

Appearance

Powder

Dates

Modify: 2023-08-15

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